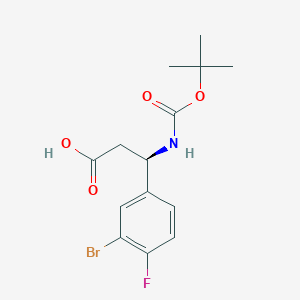
(1-Cyclopropylazetidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopropylazetidin-3-yl)methanol: is an organic compound that features a cyclopropyl group attached to an azetidine ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylazetidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable azetidine precursor, followed by reduction to yield the desired methanol derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Cyclopropylazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry: (1-Cyclopropylazetidin-3-yl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for producing high-performance materials and intermediates.
Mécanisme D'action
The mechanism by which (1-Cyclopropylazetidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The cyclopropyl and azetidine groups may interact with enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (1-Cyclopropylazetidin-2-yl)methanol
- (1-Cycloheptylazetidin-2-yl)methanol
- (1-Cyclopentylazetidin-2-yl)methanol
Comparison: Compared to these similar compounds, (1-Cyclopropylazetidin-3-yl)methanol is unique due to the position of the methanol group on the azetidine ring. This positional difference can significantly impact the compound’s reactivity, binding properties, and overall chemical behavior. The cyclopropyl group also imparts distinct steric and electronic effects, further distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(1-cyclopropylazetidin-3-yl)methanol |
InChI |
InChI=1S/C7H13NO/c9-5-6-3-8(4-6)7-1-2-7/h6-7,9H,1-5H2 |
Clé InChI |
FKYPOPAUZNYKGL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)

![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)

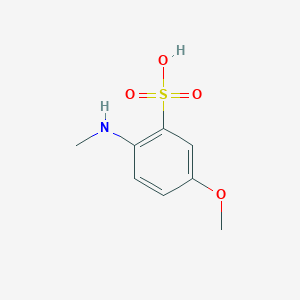
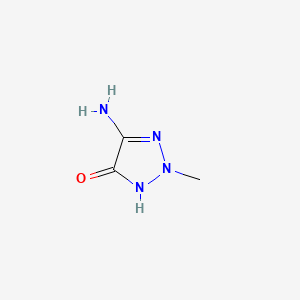
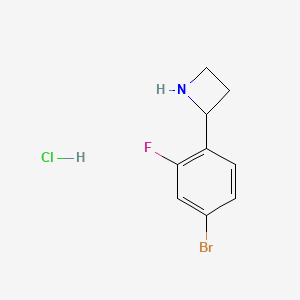

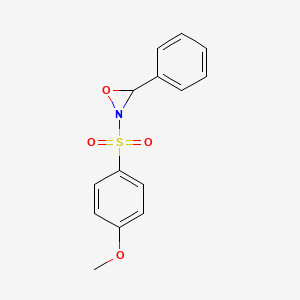
![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)

